4-hydroxy-N'-(2-thienylmethylene)benzohydrazide

Overview

Description

4-hydroxy-N’-(2-thienylmethylene)benzohydrazide is an organic compound with the molecular formula C12H10N2O2S and a molecular weight of 246.29 g/mol . This compound is known for its unique structure, which includes a benzohydrazide moiety linked to a thienylmethylene group through a hydrazone linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N’-(2-thienylmethylene)benzohydrazide typically involves the condensation reaction between 4-hydroxybenzohydrazide and 2-thiophenecarboxaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

4-hydroxybenzohydrazide+2-thiophenecarboxaldehyde→4-hydroxy-N’-(2-thienylmethylene)benzohydrazide

The reaction mixture is refluxed for several hours, and the product is obtained by filtration and recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for 4-hydroxy-N’-(2-thienylmethylene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N’-(2-thienylmethylene)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

Substitution: The hydroxyl group and the thienyl ring can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

Oxidation: Oxidized derivatives of the thienyl and benzohydrazide moieties.

Reduction: Hydrazine derivatives.

Substitution: Substituted benzohydrazide and thienyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

- Antitubercular Properties : 4-Hydroxy-N'-(2-thienylmethylene)benzohydrazide has shown promising activity against Mycobacterium tuberculosis, with a reported minimum inhibitory concentration (MIC) of 8.5 μM. This positions it as a potential lead compound for developing new anti-tuberculosis drugs.

- Antibacterial Properties : Variants of benzohydrazide derivatives have been synthesized and evaluated for antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from 4-hydroxybenzohydrazide exhibited significant antibacterial effects, indicating the potential for these compounds in treating resistant bacterial strains .

Anti-inflammatory and Anticancer Potential

- The unique structural features of this compound allow it to interact with biological targets involved in inflammatory pathways. Studies suggest that it may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation or induced apoptosis in cancer cells.

Organic Synthesis

Synthesis of Complex Molecules

- This compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various substitution reactions that can introduce functional groups, enhancing the compound's versatility in synthetic applications.

Case Study: Synthesis via Condensation Reactions

- The synthesis typically involves the condensation of 4-hydroxybenzohydrazide with thienyl aldehydes. This method has been optimized to yield high purity and good yields, making it a reliable approach for obtaining this compound for further research.

Material Science

Development of Novel Materials

- The compound's properties make it suitable for the development of new materials with enhanced characteristics, such as thermal stability and conductivity. Research into its application in material science is ongoing, focusing on how its structural properties can be leveraged to create advanced materials.

Data Tables

Mechanism of Action

The mechanism of action of 4-hydroxy-N’-(2-thienylmethylene)benzohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s hydrazone linkage and hydroxyl group may enable it to form hydrogen bonds and coordinate with metal ions, influencing biological activity. Additionally, the thienyl ring may contribute to its electronic properties, affecting its reactivity and interactions with biomolecules .

Comparison with Similar Compounds

Similar Compounds

- 4-hydroxy-N’-(4-hydroxybenzylidene)benzohydrazide

- 4-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide

- 2-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide

- 2,4-dihydroxy-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide

- 2,4-dihydroxy-N’-(2-hydroxy-3-methoxybenzylidene)benzohydrazide

Uniqueness

4-hydroxy-N’-(2-thienylmethylene)benzohydrazide is unique due to the presence of the thienyl ring, which imparts distinct electronic and steric properties compared to other benzohydrazide derivatives

Biological Activity

4-Hydroxy-N'-(2-thienylmethylene)benzohydrazide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure

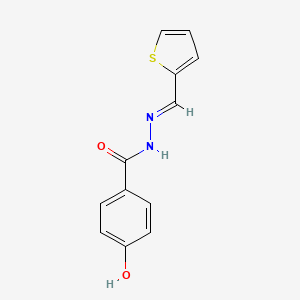

The compound this compound features a hydrazone moiety, characterized by the presence of a thienyl group attached to a benzohydrazide framework. The molecular structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-hydroxybenzohydrazide and 2-thienyl aldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol under reflux, which facilitates the formation of the hydrazone linkage.

Antimicrobial Activity

Research indicates that derivatives of benzohydrazides, including this compound, exhibit significant antimicrobial properties. Studies have shown that metal complexes of this hydrazone possess enhanced antibacterial activity against various Gram-positive and Gram-negative bacteria. For example, preliminary evaluations have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.91 µg/mL to higher concentrations depending on the specific derivative or complex used .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 3.91 |

| Escherichia coli | 7.82 | |

| Metal Complex (Cu(II)) | Staphylococcus aureus | 5.00 |

| Escherichia coli | 10.00 |

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against various human cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The compound has shown promising results with IC50 values indicating effective cytotoxicity at low concentrations. For instance, one study documented an IC50 value of approximately 18 µg/mL against HepG2 cells .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 | 18 |

| MCF-7 | 25 |

| HCT-116 | 22 |

Structure-Activity Relationship (SAR)

The biological activity of hydrazones like this compound can be influenced by various structural modifications. Substituents on the aromatic rings, such as electron-donating or withdrawing groups, significantly affect both antimicrobial and anticancer activities. For example, compounds with electron-withdrawing groups tend to exhibit enhanced activity due to increased electrophilicity, facilitating interactions with biological targets .

Case Studies

- Antimicrobial Screening : A study focused on synthesizing a series of hydrazone derivatives from benzaldehydes demonstrated that certain modifications led to improved antibacterial efficacy against MRSA strains. The researchers noted that the presence of halogen substituents on the aromatic ring contributed positively to antibacterial potency .

- Cytotoxicity Evaluation : In another investigation, a series of related hydrazones were tested against multiple cancer cell lines using MTT assays. The findings indicated that compounds with hydroxyl and thienyl substituents exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential for therapeutic applications .

Properties

IUPAC Name |

4-hydroxy-N-[(E)-thiophen-2-ylmethylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c15-10-5-3-9(4-6-10)12(16)14-13-8-11-2-1-7-17-11/h1-8,15H,(H,14,16)/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKZOBXESHBLGQ-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=NNC(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91973-72-7 | |

| Record name | 4-HYDROXY-N'-(2-THIENYLMETHYLENE)BENZOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.